molecular formula C11H20N2O4 B13903766 Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate

Cat. No.: B13903766
M. Wt: 244.29 g/mol
InChI Key: PMYBRJQKKGRTCC-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom The compound also features a tert-butyl ester group and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced by reacting the morpholine ring with methyl isocyanate under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is essential for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methylcarbamoyl moiety, converting it to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    Morpholine-4-carboxylate Derivatives: Compounds with similar structures but different substituents on the morpholine ring.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different core structures.

Uniqueness:

    Structural Features: The combination of a morpholine ring, a tert-butyl ester group, and a methylcarbamoyl group is unique to this compound.

    Reactivity: The specific reactivity of the compound, particularly in oxidation, reduction, and substitution reactions, distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-6-16-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1

InChI Key

PMYBRJQKKGRTCC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC

Origin of Product

United States

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